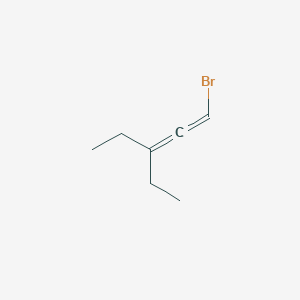
5,7,7-Trimethyloctan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is widely used in the fragrance industry as a fixative to enhance the stability and longevity of perfumes. The compound has a molecular formula of C18H38O and a molecular weight of 270.5 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
5,7,7-Trimethyloctan-1-ol is synthesized by reacting citral, a naturally occurring aldehyde found in lemongrass oil, with isobutylene, a petrochemical compound. The reaction produces a mixture of isomers, including 5,7,7-trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol. The product is then purified by fractional distillation and characterized by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods. The process is optimized for higher yields and purity, ensuring the compound meets the standards required for use in fragrances and other applications.
化学反応の分析
Types of Reactions
5,7,7-Trimethyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Various alcohols and hydrocarbons.
Substitution: Halogenated compounds and other derivatives.
科学的研究の応用
5,7,7-Trimethyloctan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of new compounds, including ascorbic derivatives for potential pro-vitamin C applications.
Biology: Investigated for its anti-inflammatory and antioxidant properties in vitro.
Industry: Widely used in the fragrance industry as a fixative to enhance the stability and longevity of perfumes.
作用機序
The mechanism of action of 5,7,7-trimethyloctan-1-ol involves its interaction with olfactory receptors in the brain, which are responsible for our sense of smell. The compound’s anti-inflammatory and antioxidant properties are attributed to its ability to scavenge free radicals and inhibit inflammatory pathways.
類似化合物との比較
Similar Compounds
1-Octanol: A primary alcohol with a similar structure but without the additional methyl groups.
2-Butanol: Another alcohol with a different carbon chain length and structure.
Iso E Super: A closely related compound used in the fragrance industry.
Uniqueness
5,7,7-Trimethyloctan-1-ol is unique due to its specific structure, which imparts a distinct woody, cedar-like odor. This makes it highly valuable in the fragrance industry as a fixative, enhancing the stability and longevity of perfumes.
特性
CAS番号 |
5402-79-9 |
|---|---|
分子式 |
C11H24O |
分子量 |
172.31 g/mol |
IUPAC名 |
5,7,7-trimethyloctan-1-ol |
InChI |
InChI=1S/C11H24O/c1-10(7-5-6-8-12)9-11(2,3)4/h10,12H,5-9H2,1-4H3 |
InChIキー |
SYOHIEIRADPVNU-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCO)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


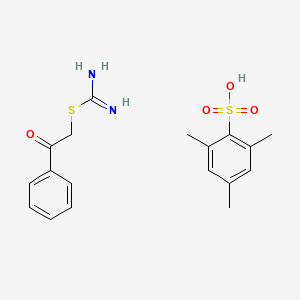
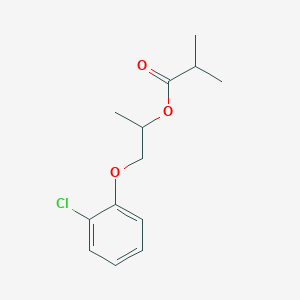

![(6E)-6-{[(Quinolin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14738448.png)
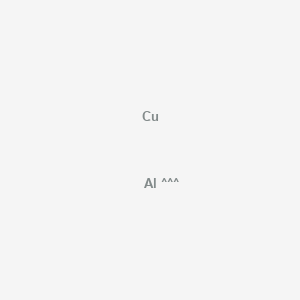
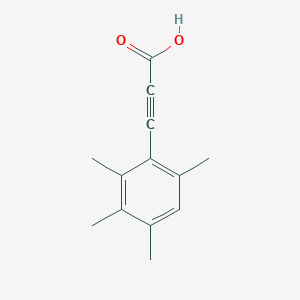
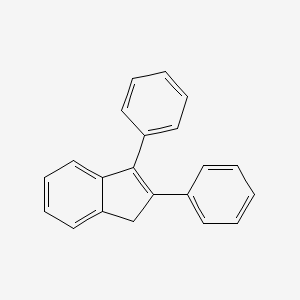
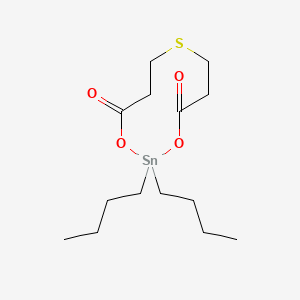
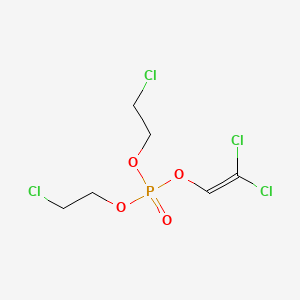

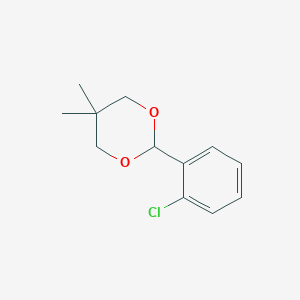
![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)
![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)
